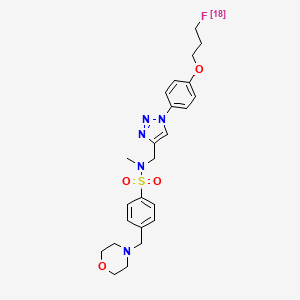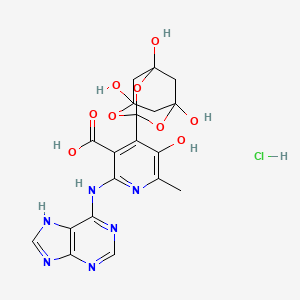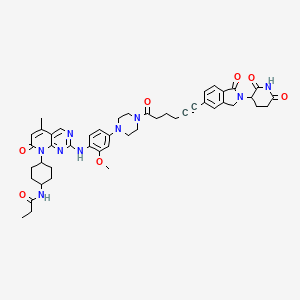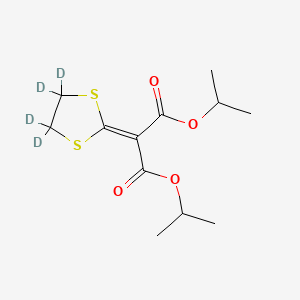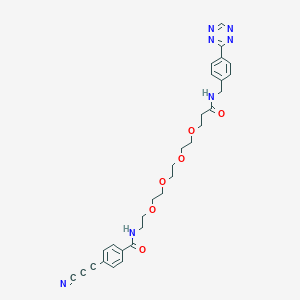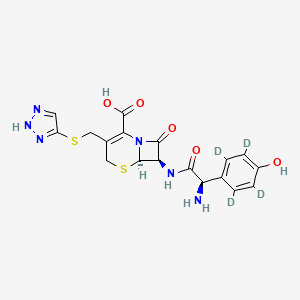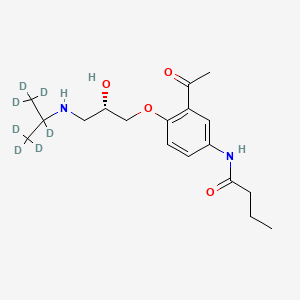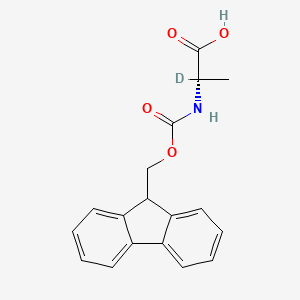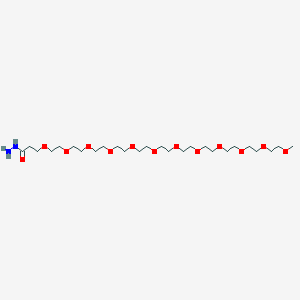
m-PEG12-Hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-PEG12-Hydrazide is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its hydrophilic nature, which enhances the solubility of the molecules it is attached to. The molecular formula of this compound is C₂₆H₅₄N₂O₁₃, and it has a molecular weight of 602.71 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG12-Hydrazide typically involves the reaction of m-PEG12-aldehyde with hydrazine. The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the PEG chain. The aldehyde group of m-PEG12-aldehyde reacts with hydrazine to form the hydrazide linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any impurities .
化学反应分析
Types of Reactions
m-PEG12-Hydrazide primarily undergoes substitution reactions due to the presence of the hydrazide group. It can react with aldehydes and ketones to form hydrazones, which are useful in various biochemical applications.
Common Reagents and Conditions
Reagents: Aldehydes, ketones, hydrazine.
Conditions: Mild temperatures, typically room temperature, and neutral to slightly acidic pH.
Major Products Formed
The major products formed from the reactions of this compound are hydrazones, which are stable and can be used in further chemical modifications.
科学研究应用
m-PEG12-Hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: Facilitates the study of protein-protein interactions by enabling the selective degradation of target proteins.
Medicine: Potential use in targeted cancer therapies by degrading oncogenic proteins.
Industry: Employed in the development of advanced materials and drug delivery systems due to its hydrophilic nature and ability to enhance solubility.
作用机制
m-PEG12-Hydrazide functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The hydrazide group forms a stable linkage with the target protein, allowing the PROTAC molecule to bring the target protein in proximity to an E3 ubiquitin ligase. This results in the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Similar Compounds
m-PEG12-aldehyde: Contains an aldehyde group and is used in similar applications as m-PEG12-Hydrazide.
m-PEG12-amine: Contains an amine group and is used for conjugation with carboxyl-containing molecules.
m-PEG12-thiol: Contains a thiol group and is used for conjugation with maleimide-containing molecules.
Uniqueness
This compound is unique due to its hydrazide group, which provides a stable linkage with aldehydes and ketones. This makes it particularly useful in the synthesis of PROTACs and other applications where stable linkages are required.
属性
分子式 |
C26H54N2O13 |
|---|---|
分子量 |
602.7 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C26H54N2O13/c1-30-4-5-32-8-9-34-12-13-36-16-17-38-20-21-40-24-25-41-23-22-39-19-18-37-15-14-35-11-10-33-7-6-31-3-2-26(29)28-27/h2-25,27H2,1H3,(H,28,29) |
InChI 键 |
AADMYTUJHWSGGQ-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




